

Technical Support Center: Degradation Pathways of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Chloro-5-methylpyridin-4-yl)methanol
CAS No.: 479612-36-7
Cat. No.: B1629069

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of chlorinated pyridine compounds. This guide is designed to provide practical, in-depth answers to common experimental challenges. It combines established scientific principles with field-proven insights to help you navigate your research effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers often have when beginning or optimizing their degradation studies.

Q1: What are the primary degradation pathways for chlorinated pyridine compounds?

Chlorinated pyridines degrade through three main routes: microbial, photochemical, and chemical degradation. The operative pathway depends on environmental conditions and the specific structure of the compound.

- **Microbial Degradation:** This is a biotic process where microorganisms use the compound as a source of carbon, nitrogen, or energy.^[1] Key steps often involve initial hydroxylation of the pyridine ring by enzymes like monooxygenases and dioxygenases, followed by ring cleavage.^{[1][2][3]} Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is also a significant mechanism, particularly under anaerobic conditions.^{[4][5][6]}
- **Photochemical Degradation (Photolysis):** This abiotic process involves the breakdown of the compound by light, particularly UV radiation.^{[4][7]} The degradation often follows pseudo-first-order kinetics.^[8] Common reactions include hydroxylation, isomerization, and dechlorination.^[8] It's important to note that photolysis can sometimes generate intermediate products that are more toxic than the parent compound.^[9]
- **Chemical Degradation:** This involves abiotic reactions with other chemicals. Advanced Oxidation Processes (AOPs), such as the Fenton reaction, use powerful hydroxyl radicals to break down the compound.^{[10][11]} Other chemical methods include hydrolysis, especially under conditions of high temperature and pressure (supercritical water), and controllable dechlorination processes using reagents like hydrogen peroxide activated by carbonate species.^{[12][13]}

Q2: What key factors influence the rate and extent of degradation?

Several environmental and experimental factors can significantly impact degradation kinetics. Understanding and controlling these is critical for reproducible results.

- **pH:** The pH of the medium affects both microbial activity and chemical stability. For instance, photodegradation rates can increase with pH, and microbial enzymatic activity has an optimal pH range.^{[8][14][15]}
- **Temperature:** Temperature influences microbial growth rates and enzyme kinetics, as well as the rate of chemical reactions. Photodegradation of compounds like chlorpyrifos has been shown to increase with temperature.^{[15][16]}
- **Concentration:** The initial concentration of the chlorinated pyridine can have a non-linear effect on degradation. At high concentrations, the compound may become toxic to the degrading microorganisms, inhibiting their activity and slowing the degradation rate.^{[17][18]}
^[19]

- **Oxygen Availability:** The presence or absence of oxygen determines whether aerobic or anaerobic microbial pathways dominate. Enhanced Reductive Dechlorination (ERD) is an effective pathway for chlorinated compounds but requires an anoxic environment.[6]
- **Matrix Effects:** The medium in which the degradation occurs (e.g., distilled water, river water, soil slurry) can have a significant effect. Other organic matter, metal ions, and salts can inhibit or sometimes enhance degradation rates.[15]

Q3: How can I reliably distinguish between biotic and abiotic degradation in my experiments?

This is a critical experimental design question that is answered by including proper controls.

- **Sterile Control:** To isolate and quantify abiotic degradation (e.g., hydrolysis), include a control that is free of microbial activity. This is typically achieved by autoclaving the matrix (soil, water, or medium) before adding the test compound.[2] Any degradation observed in this control can be attributed to non-biological processes.
- **Dark Control:** To distinguish between microbial degradation and photodegradation, run a parallel experiment that is incubated in complete darkness.[2] This control prevents photolysis, so any degradation observed is due to microbial or other chemical processes.

By comparing the results from your main experiment with these two controls, you can accurately parse the contribution of each degradation type.

Q4: What are the most suitable analytical techniques for monitoring these degradation studies?

A multi-tiered analytical approach is often best.

- **For Quantifying the Parent Compound:** High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and common technique for tracking the disappearance of the parent chlorinated pyridine over time.[2]
- **For Identifying Intermediates and Degradation Products:** Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Its high sensitivity and ability to provide structural information are essential for elucidating degradation pathways and identifying unknown metabolites.[2][20] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for more volatile compounds or derivatives.[16][21][22]

Section 2: Experimental Protocols

These protocols provide a starting point for designing your experiments. Always adapt them to your specific compound, matrix, and research questions.

Protocol 1: Microbial Degradation in a Soil Slurry

This protocol assesses the biodegradation of a chlorinated pyridine in a soil matrix under controlled laboratory conditions.

Methodology:

- Prepare Soil Slurry:
 - Collect fresh soil from a relevant site. Sieve it (e.g., through a 2 mm mesh) to remove large debris and homogenize.
 - Prepare a slurry by mixing soil and a minimal salts medium (e.g., 1:2 w/v ratio, such as 100 g of soil with 200 mL of medium) in a sterile Erlenmeyer flask.[\[2\]](#)
- Set Up Controls:
 - Sterile Control: Autoclave a separate flask containing the soil slurry (e.g., at 121°C for 30-60 minutes on two consecutive days) to eliminate microbial activity.
 - Dark Control: Prepare a flask identical to the main experiment that will be wrapped in aluminum foil or placed in a light-proof incubator.
- Spiking:
 - Prepare a stock solution of your chlorinated pyridine compound in a suitable solvent (e.g., methanol).
 - Add a small, known volume of the stock solution to each flask to achieve the desired initial concentration. Ensure the solvent volume is minimal (<1% of the total volume) to avoid toxicity to microbes.
- Incubation:

- Incubate all flasks (experimental, sterile, and dark controls) on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-30°C).
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot of the slurry from each flask using sterile techniques.
- Extraction:
 - Centrifuge the aliquot to separate the supernatant and soil pellet.
 - Extract both the supernatant and the pellet with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This step may require optimization.
- Analysis:
 - Combine the extracts, concentrate if necessary, and analyze using HPLC-UV to quantify the parent compound and LC-MS/MS to identify degradation products.[2]

Protocol 2: Photodegradation in an Aqueous Solution

This protocol evaluates the degradation of a chlorinated pyridine in water when exposed to a controlled light source.

Methodology:

- Prepare Solution:
 - Dissolve the chlorinated pyridine compound in purified water (or a relevant environmental water matrix like river water) to the desired concentration.[2] Use a co-solvent like acetonitrile or methanol if necessary, but keep its concentration very low (<0.5%).
- Set Up Controls:
 - Dark Control: Prepare an identical solution in a vessel wrapped completely in aluminum foil to serve as the dark control. This will account for any non-photolytic degradation (e.g., hydrolysis).

- Irradiation:
 - Place the test solution in a quartz reaction vessel (which is transparent to UV light).
 - Expose the solution to a light source that simulates natural sunlight, such as a xenon arc lamp.[2][15] If studying specific wavelengths, a medium-pressure mercury lamp with appropriate filters can be used.[8]
 - Maintain a constant temperature using a water bath.
- Sampling:
 - At predetermined time intervals, withdraw an aliquot from the irradiated solution and the dark control.
- Analysis:
 - Directly analyze the samples using HPLC-UV or LC-MS/MS. If the matrix is complex (e.g., river water), a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample before analysis.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide addresses common issues in both analytical measurements and the degradation studies themselves.

Table 1: Troubleshooting Analytical Issues

Issue	Potential Cause(s)	Troubleshooting Steps
Peak Tailing or Fronting (HPLC)	Secondary interactions with the stationary phase; Column overload; System dead volume.	Adjust mobile phase pH or add an ion-pairing agent. Reduce sample concentration or injection volume. Check and tighten all fittings; use shorter tubing where possible. ^[2]
Retention Time Drift (HPLC/LC)	Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.	Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain constant temperature. Replace the column if it has exceeded its lifetime. ^[2]
Ghost Peaks	Carryover from previous injections; Contaminated mobile phase or system.	Implement a robust needle wash program between injections. Prepare fresh mobile phase and flush the entire system. ^[2]
Poor Ionization / Low Sensitivity (LC-MS)	Inappropriate ionization mode (ESI vs. APCI); Suboptimal source parameters (e.g., voltage, gas flow); Matrix effects (ion suppression).	Test both positive and negative ionization modes. Optimize source parameters systematically. Improve sample cleanup (e.g., SPE) or dilute the sample to reduce matrix effects. ^[2]
High Background Noise (LC-MS)	Contaminated solvents or reagents; Leaks in the LC or MS system; Dirty ion source.	Use high-purity LC-MS grade solvents. Perform a leak check on all fittings. Clean the ion source according to the manufacturer's instructions. ^[2]

Q&A: Troubleshooting Experimental Degradation Studies

Q: I'm not observing any degradation of my compound. What could be wrong?

- Possible Cause (Biotic Study): The microbial inoculum may be inactive, or the specific microorganisms capable of degrading your compound are not present. The compound may also be highly recalcitrant.[23][24]
 - Solution: Ensure your microbial source is viable. Consider using an enriched culture from a previously contaminated site. Verify that incubation conditions (pH, temperature, nutrients) are optimal for microbial growth.[16] Run a positive control with a readily biodegradable compound to confirm your microbial culture is active.
- Possible Cause (Photolytic Study): The light source may not be emitting at the correct wavelength to be absorbed by your compound, or the light intensity is too low.
 - Solution: Check the UV-Vis absorbance spectrum of your compound to ensure there is overlap with the emission spectrum of your lamp. Verify the lamp's output and age, as intensity can decrease over time. Ensure you are using quartz vessels, as borosilicate glass will block most UV light.
- Possible Cause (General): The concentration of your compound might be too high, causing toxicity and inhibiting microbial activity.[18]
 - Solution: Perform a dose-response experiment with a range of concentrations to determine if there is an inhibitory threshold.

Q: My results are inconsistent and not reproducible. Why?

- Possible Cause: Degradation of stock solutions over time, leading to variable starting concentrations.[25]
 - Solution: Prepare fresh stock solutions for each experiment. If you must store them, aliquot into single-use vials and store protected from light at -20°C or -80°C to minimize freeze-thaw cycles.[25]
- Possible Cause: Inconsistent experimental conditions.
 - Solution: Ensure all parameters like temperature, shaking speed, and sample preparation are precisely controlled and documented for every run. Use calibrated equipment (pipettes, heating blocks).[26]

- Possible Cause: Heterogeneity in the sample matrix, especially in soil slurries.
 - Solution: Thoroughly homogenize the soil or sediment before preparing slurries. Ensure the slurry is well-mixed before taking each aliquot.

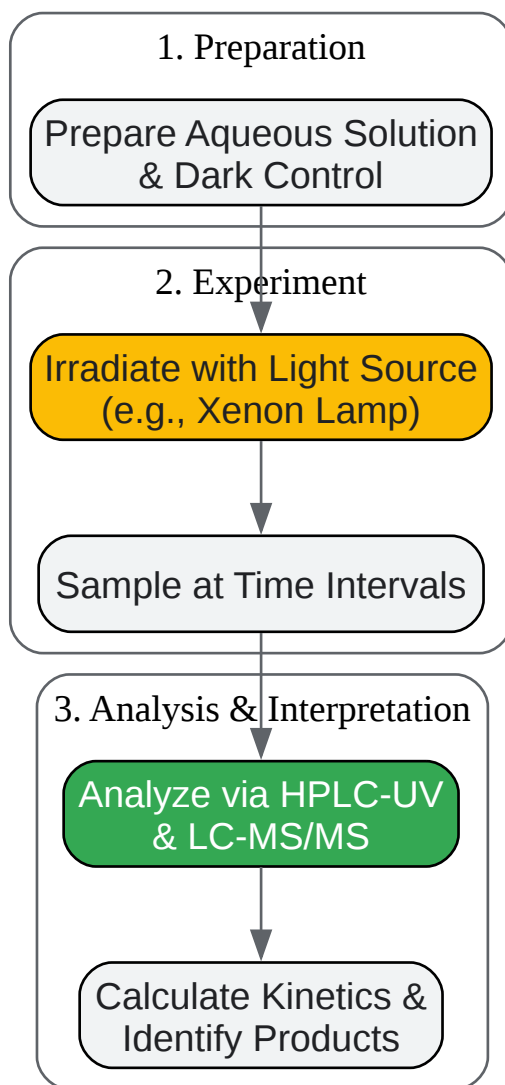
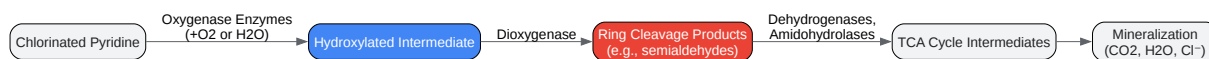
Q: I can't achieve mass balance. The total amount of parent compound and identified products is less than 100% of what I started with. Where did it go?

- Possible Cause: Formation of non-extractable residues (bound residues), where the compound or its metabolites become strongly adsorbed or covalently bound to the soil organic matter.
 - Solution: This is a common phenomenon in soil studies. You may need to use more aggressive extraction techniques or radiolabeled compounds (e.g., ^{14}C -labeled) to trace the compound's fate and quantify bound residues.
 - Possible Cause: Volatilization of the parent compound or a volatile degradation product.
 - Solution: If your compound is volatile, conduct the experiment in a closed system with a trap for volatile organics that can be analyzed separately.
 - Possible Cause: Complete mineralization to CO_2 .
 - Solution: To quantify mineralization in a microbial study, use a ^{14}C -labeled parent compound and include a CO_2 trap (e.g., a vial of NaOH solution) in the headspace of the incubation flask. The trapped $^{14}\text{CO}_2$ can then be measured by liquid scintillation counting.
- [4]

Section 4: Data Interpretation & Visualization

Visualizing pathways and workflows can clarify complex processes and aid in experimental design.

Degradation Pathways & Workflows



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a photodegradation study.

Data Presentation

Quantitative data, such as degradation kinetics, should be summarized in tables for clarity and easy comparison.

Table 2: Example Photodegradation Kinetics of a Chlorinated Pyridine in Water

(Data is hypothetical and for illustrative purposes only, modeled after similar studies)[2]

Irradiation Time (hours)	Concentration ($\mu\text{g/L}$)	Half-life ($t_{1/2}$) (hours)
0	100.0	-
2	79.4	5.9
4	63.1	6.0
8	39.8	5.9
12	25.1	5.8
24	6.3	5.8

Section 5: References

- Benchchem. (n.d.). Technical Support Center: Degradation Studies of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem. Retrieved from
- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. *Journal of Hazardous Materials*, 321, 753-763. Retrieved from [\[Link\]](#)
- Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO_4^- and HO_2^- . *Environmental Science & Technology*. Retrieved from [\[Link\]](#)
- Shemer, H., et al. (2006). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. ResearchGate. Retrieved from [\[Link\]](#)
- (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar. Retrieved from [\[Link\]](#)
- Feng, Y., et al. (1997). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. ResearchGate. Retrieved from [\[Link\]](#)

- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Scilit. Retrieved from [\[Link\]](#)
- Ashworth, D. J., et al. (2018). Application rate affects the degradation rate and hence emissions of chloropicrin in soil. Science of The Total Environment, 622-623, 764-769. Retrieved from [\[Link\]](#)
- Bai, Y., et al. (2010). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. ResearchGate. Retrieved from [\[Link\]](#)
- Sivaswamy, V. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [\[Link\]](#)
- Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal, 146(1), 157–172. Retrieved from [\[Link\]](#)
- Ashworth, D. J., et al. (2019). Effect of application rate on chloropicrin half-life and simulated emissions across a range of soil conditions. Science of The Total Environment, 683, 747-753. Retrieved from [\[Link\]](#)
- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [\[Link\]](#)
- S, S., & G, S. (2021). Degradation of personal care product 2-chloropyridine detected in surface water. Materials Today: Proceedings, 46, 5236-5240. Retrieved from [\[Link\]](#)
- Vlastos, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Retrieved from [\[Link\]](#)
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [\[Link\]](#)
- (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Retrieved from [\[Link\]](#)

- Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [[Link](#)]
- Liu, S., et al. (2012). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. ResearchGate. Retrieved from [[Link](#)]
- Ashworth, D. J., et al. (n.d.). Science of the Total Environment. USDA ARS. Retrieved from [[Link](#)]
- El-Bestawy, E., et al. (2014). Biodegradation of Chlorpyrifos by Microbial Strains. Journal of American Science. Retrieved from [[Link](#)]
- Benchchem. (n.d.). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Benchchem. Retrieved from
- Singh, R., & Singh, P. (2023). Bioremediation of Recalcitrant Xenobiotic Compounds: Advancements and Challenges. Inscr. Retrieved from [[Link](#)]
- Lee, B. D. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. Retrieved from [[Link](#)]
- Castillo, C., et al. (2023). Biodegradation of Iprodione and Chlorpyrifos Using an Immobilized Bacterial Consortium in a Packed-Bed Bioreactor. MDPI. Retrieved from [[Link](#)]
- Wu, X., et al. (2006). [Photochemical degradation of chlorpyrifos in water]. Ying Yong Sheng Tai Xue Bao, 17(7), 1301-4. Retrieved from [[Link](#)]
- Environmental Standards. (2021). Bioremediation: a Natural Solution to an Unnatural Problem. Retrieved from [[Link](#)]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [[Link](#)]
- Galloway, J. H., et al. (1999). A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. Science & Justice, 39(4), 253-6. Retrieved from [[Link](#)]

- Microbial Insights. (n.d.). Top Tips - Evaluating Remediation Options - Chlorinated. Retrieved from [\[Link\]](#)
- Kumar, S., et al. (2024). Biodegradation of Chlorpyrifos by Microbes: A Review. Tecno Scientifica Publishing. Retrieved from [\[Link\]](#)
- Ismail, A., et al. (2023). Isolation and Characterization of Chlorpyrifos-Degrading Gut Bacteria from Field-Collected Larvae of Spodoptera frugiperda. PMC. Retrieved from [\[Link\]](#)
- Zeneth. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [\[Link\]](#)
- Ding, C., et al. (2018). Bioremediation Strategies Aimed at Stimulating Chlorinated Solvent Dehalogenation Can Lead to Microbially-Mediated Toluene Biogenesis. Environmental Science & Technology, 52(17), 9789-9798. Retrieved from [\[Link\]](#)
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [\[Link\]](#)
- Song, S., et al. (2022). Tracking chlorinated contaminants in the subsurface using analytical, numerical and geophysical methods. Frontiers in Earth Science. Retrieved from [\[Link\]](#)
- Zimmerman, L. R., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegrade products in drinking. UNL Digital Commons. Retrieved from [\[Link\]](#)
- Garrido, B. P., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 130, 368-84. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Special Issue : Challenges in Microbial-Mediated Bioremediation. Retrieved from [\[Link\]](#)
- Benchchem. (n.d.). Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions. Benchchem. Retrieved from

- Palma, A., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](#) [[researchgate.net](#)]
- 2. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 3. [tandfonline.com](#) [[tandfonline.com](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. [researchgate.net](#) [[researchgate.net](#)]
- 6. Bioremediation: a Natural Solution to an Unnatural Problem — ESA Environmental Consultants [[askesa.com](#)]
- 7. [researchgate.net](#) [[researchgate.net](#)]
- 8. [researchgate.net](#) [[researchgate.net](#)]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 10. [researchgate.net](#) [[researchgate.net](#)]
- 11. [scispace.com](#) [[scispace.com](#)]
- 12. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 13. [skoge.folk.ntnu.no](#) [[skoge.folk.ntnu.no](#)]
- 14. [researchgate.net](#) [[researchgate.net](#)]
- 15. [Photochemical degradation of chlorpyrifos in water] - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 16. Isolation and Characterization of Chlorpyrifos-Degrading Gut Bacteria from Field-Collected Larvae of Spodoptera frugiperda (J.E. Smith) (Lepidoptera: Noctuidae) - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- [17. Application rate affects the degradation rate and hence emissions of chloropicrin in soil - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Effect of application rate on chloropicrin half-life and simulated emissions across a range of soil conditions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. ars.usda.gov \[ars.usda.gov\]](#)
- [20. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited \[lhasalimited.org\]](#)
- [21. atsdr.cdc.gov \[atsdr.cdc.gov\]](#)
- [22. A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. Degradation of Pyridine Derivatives in Soil | Scilit \[scilit.com\]](#)
- [24. inscr.co.in \[inscr.co.in\]](#)
- [25. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [26. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Degradation Pathways of Chlorinated Pyridine Compounds\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1629069/docs#technical-support-center-degradation-pathways-of-chlorinated-pyridine-compounds\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)